(2S)-propane-1,2-diamine
Overview
Description
(2S)-propane-1,2-diamine is a useful research compound. Its molecular formula is C3H10N2 and its molecular weight is 74.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
(2S)-propane-1,2-diamine has been utilized in the synthesis of optically active heterocyclic compounds. The efficient chemical preparation of novel optically active 2-substituted propane-1,3-diamines from commercially available aldehydes involves a two-step synthesis via 1,3-dinitro compounds. This process, using platinum dioxide as a catalyst and enzymatic enantioselective desymmetrization, yields monocarbamates with high enantiomeric excesses (Ríos‐Lombardía et al., 2010).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of cyclic amidinium salts involves the cyclization of this compound with inorganic ammonium salts and orthoesters. This method is versatile, tolerating various substituents and counterions, and can be scaled efficiently, providing rapid access to important heterocyclic compounds used in various applications (Aidouni et al., 2008).
Catalysis in Asymmetric Synthesis
This compound has been used in asymmetric transfer hydrogenation of prochiral ketones. The process involves the condensation of this compound with o-(diphenylphosphino)benzaldehyde, yielding chiral ruthenium complexes. These complexes have been shown to be highly effective as catalysts in asymmetric synthesis, achieving high yields and enantiomeric excesses (Gao et al., 1999).
Coordination Chemistry
In coordination chemistry, this compound has been used to form complex compounds with metals. For example, the reaction with lead (II) nitrate results in a complex with an interesting coordination environment around the lead (II) ion. Such complexes have potential applications in materials science and catalysis (Hakimi et al., 2011).
Polyimide Synthesis
This compound is a key component in the synthesis of polyimides. It's been used to create various polyimide films with different properties, such as tensile strength, elongation, and thermal stability. These materials have applications in the field of high-performance polymers and electronics (Liaw et al., 1997).
Surface Modification
The compound has also been employed in modifying surface properties, such as in the homogeneous and heterogeneous routes of incorporating (2S)-propane-1,3-diamine into silylant epoxide groups. This modification can significantly enhance the functionality of surfaces for various industrial applications (Sales et al., 2002).
Properties
IUPAC Name |
(2S)-propane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJOMMDDJHIJH-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349005 | |
Record name | (2S)-propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15967-72-3 | |
Record name | (2S)-propane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-propane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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